molecular formula C12H16BrNO3S B3131818 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide CAS No. 358665-65-3

3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide

Cat. No. B3131818
CAS RN: 358665-65-3
M. Wt: 334.23 g/mol
InChI Key: FUJSLLQDLDHOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C12H16BrNO3S . It has an average mass of 334.229 Da and a monoisotopic mass of 333.003418 Da . This compound has potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide consists of a benzene ring substituted with a bromo group, a methoxy group, and a sulfonamide group that is further substituted with a cyclopentyl group . The Automated Topology Builder (ATB) and Repository could potentially be used to develop molecular force fields for Molecular Dynamics or Monte Carlo simulations of this compound .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of novel cyclic compounds, including derivatives of aminobenzenesulfonamide, have been explored in depth. These studies demonstrate the versatility of sulfonamide-based molecules in creating polyheterocyclic compounds, highlighting their potential in the development of pharmaceuticals and functional materials. A particular focus has been on enhancing the synthesis techniques for these compounds, such as the development of sequential Nicholas and Pauson-Khand reactions and the improvement of the intramolecular Pauson-Khand reaction. This research underscores the significant role of sulfonamide derivatives in both organic syntheses and the pharmaceutical industry, offering insights into the development of new, functional molecules (Kyosuke Kaneda, 2020).

Environmental Applications

The study of novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, sheds light on the environmental impact of brominated compounds. This research emphasizes the need for further studies on the occurrence, environmental fate, and toxicity of these compounds, highlighting significant knowledge gaps and the necessity for improved analytical methods to encompass all novel brominated flame retardants. The findings point to the importance of monitoring and researching the environmental presence and effects of such compounds, including those related to 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide derivatives (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Medicinal Chemistry

Sulfonamides have been foundational in the development of synthetic antimicrobial drugs. Recent advances in the chemical structural modifications of sulfonamide derivatives have expanded their bioactive spectrum, demonstrating wide medicinal applications. Research in this area is active, focusing on the design of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity. This includes exploring sulfonamide derivatives for antimicrobial, anticancer, antiparasitic, anti-inflammatory, and various other therapeutic effects, highlighting the compound's vast potential in medicinal chemistry (He Shichao et al., 2016).

properties

IUPAC Name

3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-17-12-7-6-10(8-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJSLLQDLDHOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide
Reactant of Route 5
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.